Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical compound classified under the pyrrolo[2,3-d]pyrimidine derivatives. This compound is recognized for its potential biological activities, particularly as a kinase inhibitor, which positions it as a candidate for further research in medicinal chemistry.
The compound has been documented in various scientific literature and patent filings, indicating its relevance in synthetic organic chemistry and potential applications in pharmaceuticals. Its CAS Number is 1638763-68-4, which facilitates its identification in chemical databases.
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate belongs to the class of heterocyclic compounds, specifically pyrrolo[2,3-d]pyrimidines. These compounds are characterized by their fused ring systems that include nitrogen atoms, contributing to their unique chemical properties and biological activities.
The synthesis of methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves multi-step organic reactions. A common method includes the condensation of substituted pyrimidines with suitable reagents to form the pyrrolo[2,3-d]pyrimidine core structure.
The molecular formula of methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is C₉H₈BrN₃O₂. The structure includes a pyrrolo[2,3-d]pyrimidine ring system with a bromine atom at the fifth position and a methyl group at the seventh position.
COC(=O)C1=NC=CN2C1=C(N=C(N2)C(=O)OC)C(Br)=C(C)C
These structural details provide insights into its reactivity and potential interactions with biological targets.
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound to enhance its biological activity or solubility.
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate primarily functions as a kinase inhibitor.
This mechanism underlines its potential therapeutic applications in diseases characterized by aberrant kinase activity.
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is typically found as a solid powder at room temperature. Specific physical properties such as melting point and boiling point were not detailed in the search results but can be determined through experimental methods.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture due to its heterocyclic nature. Solubility profiles in various solvents are crucial for determining its suitability for biological assays.
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several scientific uses:
This compound's diverse applications underscore its importance in ongoing research within medicinal chemistry and pharmacology.
The synthesis of methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate relies on sequential transformations to assemble the tricyclic core. A prevalent approach begins with condensation reactions between substituted pyrimidines and carbonyl reagents to form the pyrrole ring. For example, 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine serves as a key precursor, where cyclization is achieved under acidic or basic conditions at elevated temperatures (80–120°C) . Subsequent alkylation reactions introduce the C7 methyl group via treatment with methyl iodide in polar aprotic solvents (e.g., dimethylformamide), using sodium hydride as a base to generate the nucleophilic N7 anion [4]. This step typically attains 70–85% yields but requires rigorous exclusion of moisture to prevent hydrolysis byproducts. Alternative routes employ ring-closing metathesis or Pd-catalyzed heterocyclization, though these are less efficient for brominated derivatives due to halogen sensitivity [3].
Table 1: Comparative Analysis of Core Assembly Methods
Method | Reagents/Conditions | Yield (%) | Key Limitation |
---|---|---|---|
Condensation-Alkylation | NaH/CH₃I, DMF, 0°C→RT | 82 | Competing O-alkylation |
Hydrogenation-Chlorination | H₂/Pd-C, then POCl₃, reflux | 68 | Dehalogenation risk |
One-Pot Cyclization | Toluene, diisopropylethylamine, 110°C | 75 | Low regioselectivity |
Post-alkylation, chlorination at C4 using phosphoryl chloride (POCl₃) introduces a leaving group for carboxylate displacement. This is followed by esterification with methanol under reflux to install the C4 methoxycarbonyl moiety [6]. The sequence demands precise reaction order control; early bromination or methylation compromises scaffold integrity through ring-opening or polymerization [4].
Bromine introduction at C5 is critical for modulating electronic properties and enabling cross-coupling chemistry. Two primary strategies exist: direct electrophilic bromination and bromine retention from precursors. Electrophilic bromination employs bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents (dichloromethane or chloroform), often catalyzed by Lewis acids like aluminum chloride [3] [6]. This method achieves >90% regioselectivity at C5 due to the electron-rich pyrrole moiety but may over-brominate if stoichiometry exceeds 1.05 equivalents [6]. Alternatively, using pre-brominated intermediates (e.g., 5-bromo-7H-pyrrolo[2,3-d]pyrimidine) circumvents selectivity issues. Here, bromine is incorporated during scaffold construction via bromoacetate or bromomalononitrile reagents, preserving the halogen through subsequent steps [4].
Table 2: Bromination Efficiency Under Varied Conditions
Brominating Agent | Solvent | Catalyst | Temperature (°C) | C5 Selectivity (%) |
---|---|---|---|---|
NBS | Chloroform | None | 25 | 88 |
Br₂ | Dichloromethane | AlCl₃ | 0 | 95 |
Br₂ | Acetic acid | NaOAc | 60 | 78 |
Key challenges include minimizing deuterobromination (H-Br exchange) in protic solvents and suppressing nucleophilic aromatic substitution during esterification [6]. Microwave-assisted bromination (100°C, 10 min) recently demonstrated 40% reduction in oligomer byproducts versus conventional heating [4].
N7 methylation is indispensable for blocking N9 tautomerization and enhancing metabolic stability. Achieving regioselectivity hinges on chelation-controlled deprotonation: prior generation of the sodium or potassium salt at N7 using strong bases (NaH or K₂CO₃) in tetrahydrofuran or dimethylformamide, followed by methyl iodide quenching [4]. This method attains 95% N7 selectivity over N9 due to steric hindrance at the pyrimidine nitrogen [4]. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic water-dichloromethane systems enables efficient alkylation at 25°C with 89% yield, reducing thermal degradation risks [6].
Notably, solvent polarity profoundly influences regioselectivity. Polar aprotic solvents (dimethyl sulfoxide) favor N7 methylation by stabilizing the transition state, whereas protic solvents (ethanol) promote competitive O-methylation of the carboxylate . For the title compound, methylation precedes carboxylation to avoid ester hydrolysis during salt formation.
Table 3: Regioselectivity in N-Methylation
Base | Solvent | Methylating Agent | N7:N9 Ratio | Yield (%) |
---|---|---|---|---|
Sodium hydride | Dimethylformamide | Methyl iodide | 98:2 | 92 |
Potassium carbonate | Acetonitrile | Dimethyl sulfate | 95:5 | 85 |
DBU* | Toluene | Trimethylphosphate | 90:10 | 78 |
*1,8-Diazabicyclo[5.4.0]undec-7-ene
Position 4 carboxylation typically employs carboxylative coupling or ester hydrolysis-reextrusion. The preferred route involves nucleophilic displacement of a C4-chloro substituent by methoxide, where 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine reacts with sodium methoxide in methanol at 60°C [6]. This SNAr reaction proceeds at 75% conversion but competes with demethylation; thus, anhydrous conditions are essential [3]. Alternatively, direct C-H carboxylation via palladium-catalyzed carbonylation (Pd(OAc)₂, CO, methanol) achieves 70% yield but suffers from poor functional group tolerance toward bromine .
Steglich esterification is viable for carboxylic acid precursors: 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid undergoes coupling with methanol using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane [7]. This method is optimal for acid-sensitive substrates, providing 82% isolated yield without racemization or halogen loss [7].
Table 4: Esterification Methods Comparison
Substrate | Reagent | Conditions | Yield (%) |
---|---|---|---|
4-Chloro derivative | NaOMe/MeOH | 60°C, 8h | 75 |
4-Carboxylic acid | DCC*/DMAP, CH₂Cl₂ | 25°C, 12h | 82 |
4-Halide (direct carbonylation) | Pd(OAc)₂, CO, MeOH | 100°C, 50 psi, 5h | 70 |
DCC = *N,N'-Dicyclohexylcarbodiimide
Palladium catalysis dominates transformative steps, particularly in Suzuki couplings where bromine serves as a handle for diversification. However, ligand design is crucial to suppress protodebromination. Bulky phosphine ligands (tricyclohexylphosphine) reduce Pd-induced dehalogenation to <5% while maintaining 92% cross-coupling efficiency [4]. For hydrogenation steps (e.g., nitro reduction in precursors), Pearlman’s catalyst (Pd(OH)₂/C) is preferred over Pd/C due to lower dehalogenation propensity [4].
Phase-transfer catalysts enhance alkylation and esterification efficiency. Benzyltriethylammonium chloride improves mass transfer in biphasic methylation, reducing reaction time from 12h to 3h and byproduct formation from 15% to 4% [6]. Microwave assistance in condensation steps (toluene, diisopropylethylamine, 150°C, 20 min) elevates yields by 25% versus thermal heating by curtailing decomposition .
Recent advances include continuous-flow systems with immobilized acid scavengers (polystyrene-bound diisopropylethylamine), which enable real-time byproduct sequestration during esterification, achieving 97% purity without post-reaction purification [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1